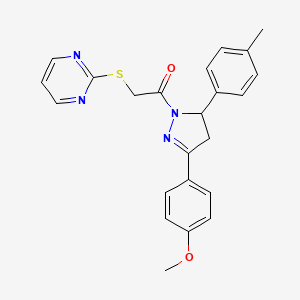
1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is an organic compound featuring a combination of pyrazole, phenyl, tolyl, methoxy, pyrimidine, and ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone can be synthesized via several methods:
Pyrazole Formation: A cycloaddition reaction between hydrazine and an α,β-unsaturated ketone or nitrile forms the pyrazole ring.
Methoxyphenyl and Tolyl Substitution: Electrophilic aromatic substitution introduces the 4-methoxyphenyl and p-tolyl groups.
Thioether Formation: Reaction of a haloketone with pyrimidin-2-thiol forms the thioether linkage.
Industrial Production Methods: The industrial production involves optimizing the above synthetic route to scale up the reaction. Techniques like flow chemistry and continuous synthesis ensure consistent yield and purity while minimizing environmental impact. Using catalysts and optimizing temperature, pressure, and solvent conditions are critical for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone undergoes various reactions:
Oxidation: Forms corresponding sulfoxides or sulfones.
Reduction: Pyrazole ring reduction forms dihydropyrazoles.
Substitution: Halogenation or nitration can modify the aromatic rings.
Oxidation: Use of reagents like m-CPBA for mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Typical electrophiles like halogens under acidic conditions.
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrazoles.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone serves as a versatile intermediate for synthesizing various heterocyclic compounds, given its unique structure.
Biology: Potential biological activities include anti-inflammatory, antimicrobial, and anticancer properties. The compound's interaction with biological macromolecules is of high interest.
Medicine: Research explores its potential as a pharmaceutical scaffold, potentially leading to novel drug candidates targeting specific enzymes or receptors.
Industry: Its derivatives find applications in developing functional materials, such as dyes, polymers, and catalysts.
Mechanism of Action
The compound interacts with cellular components through its multiple functional groups. The pyrazole and pyrimidine rings are known to interact with nucleic acids and proteins, influencing various cellular pathways. The thioether linkage can engage in redox reactions, modulating oxidative stress in cells.
Comparison with Similar Compounds
Compared to other pyrazole-thioether compounds, 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone stands out due to the combined presence of methoxyphenyl and pyrimidine groups. These structural features enhance its ability to form diverse interactions with biological targets.
Similar Compounds:1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone
1-(3-(4-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone
Those comparisons highlight the uniqueness of this compound in its application and mechanism of action.
Conclusion
This compound is a fascinating compound with significant potential in scientific research and industrial applications. Its intricate structure allows for a wide array of chemical reactions and interactions, making it a valuable subject for continued study.
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-16-4-6-18(7-5-16)21-14-20(17-8-10-19(29-2)11-9-17)26-27(21)22(28)15-30-23-24-12-3-13-25-23/h3-13,21H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQJULDGAPZMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC=CC=N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-oxo-2-(trifluoromethyl)-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2586542.png)
![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2586543.png)

![N-(1-Cyanocyclohexyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2586546.png)
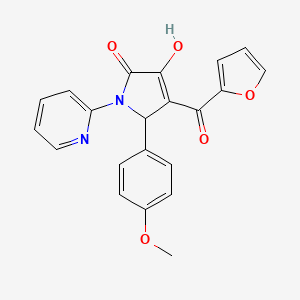
![N'-[(4-fluorophenyl)methyl]-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2586549.png)
![2-[(Acetylsulfanyl)methyl]butanedioic acid](/img/structure/B2586550.png)
![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2586552.png)
![2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B2586557.png)
![2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline](/img/structure/B2586558.png)
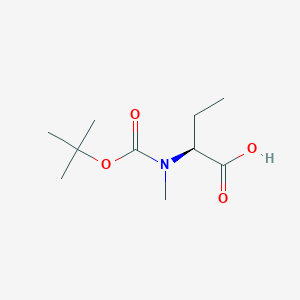
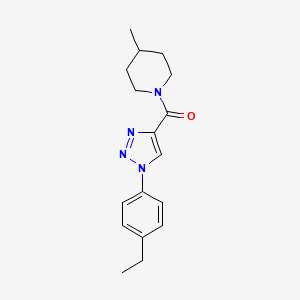
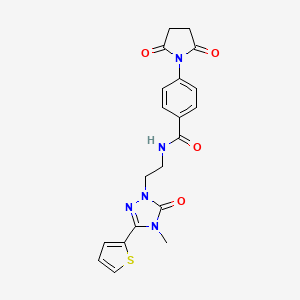
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2586564.png)
